5-Isopropyl-1-methyl-1H-indole
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Overview
Description
5-Isopropyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-methyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method involves the N-alkylation of indole derivatives using alkyl halides .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that include the formation of the indole core followed by functionalization to introduce specific substituents. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form oxindoles or other oxygenated derivatives.
Reduction: Reduction reactions can convert indoles to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Isopropyl-1-methyl-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Bromo-1H-indole: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Methyl-1H-indole: A precursor in the synthesis of various bioactive compounds
Uniqueness
5-Isopropyl-1-methyl-1H-indole is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. Its isopropyl and methyl groups can influence its interaction with biological targets and its behavior in chemical reactions .
Properties
CAS No. |
210536-48-4 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-5-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)10-4-5-12-11(8-10)6-7-13(12)3/h4-9H,1-3H3 |
InChI Key |
XGKIIWVDFCCKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C=C2)C |
Origin of Product |
United States |
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